molecular formula C12H18N2 B064692 (R)-3-Amino-1-benzylpiperidine CAS No. 168466-84-0

(R)-3-Amino-1-benzylpiperidine

Cat. No.: B064692
CAS No.: 168466-84-0
M. Wt: 190.28 g/mol
InChI Key: HARWNWOLWMTQCC-GFCCVEGCSA-N
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Description

®-3-Amino-1-benzylpiperidine is a chiral amine compound that features a piperidine ring substituted with an amino group at the third position and a benzyl group at the first position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-benzylpiperidine typically involves the following steps:

    Reductive Amination: One common method involves the reductive amination of 1-benzylpiperidin-3-one with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired enantiomeric purity.

Industrial Production Methods: Industrial production methods for ®-3-Amino-1-benzylpiperidine often involve large-scale reductive amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: ®-3-Amino-1-benzylpiperidine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Hydrogenated amines.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Chemistry: ®-3-Amino-1-benzylpiperidine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, ®-3-Amino-1-benzylpiperidine is used in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Amino-1-benzylpiperidine: The enantiomer of ®-3-Amino-1-benzylpiperidine, with different pharmacological properties.

    1-Benzylpiperidine: Lacks the amino group at the third position, resulting in different chemical reactivity and biological activity.

    3-Aminopiperidine: Lacks the benzyl group, leading to different physical and chemical properties.

Uniqueness: ®-3-Amino-1-benzylpiperidine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(3R)-1-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWNWOLWMTQCC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357548
Record name (R)-3-Amino-1-benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168466-84-0
Record name (R)-3-Amino-1-benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-1-Benzylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After the reaction liquid had been adjusted to a pH of 13 by the addition of 5 N aqueous solution of sodium hydroxide, N-benzyl-3-aminopiperidine was extracted with 1 L of toluene, and was then further extracted from the aqueous phase with 1 L of toluene. After the solvent had been distilled under reduced pressure away from a combination of the organic phases thus obtained, (R)—N-benzyl-3-aminopiperidine was purified by distillation. Thus, 17.7 g of (R)—N-benzyl-3-aminopiperidine were obtained in the form of colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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